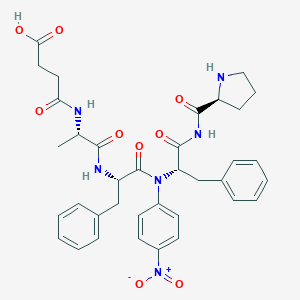

Suc-Ala-Phe-Pro-Phe-pNA

Description

The exact mass of the compound Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-(4-nitro-N-[(2S)-1-oxo-3-phenyl-1-[[(2S)-pyrrolidine-2-carbonyl]amino]propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N6O9/c1-23(38-31(43)18-19-32(44)45)33(46)39-29(21-24-9-4-2-5-10-24)36(49)41(26-14-16-27(17-15-26)42(50)51)30(22-25-11-6-3-7-12-25)35(48)40-34(47)28-13-8-20-37-28/h2-7,9-12,14-17,23,28-30,37H,8,13,18-22H2,1H3,(H,38,43)(H,39,46)(H,44,45)(H,40,47,48)/t23-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCXJCIVUCYJKW-SUFMYBPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155985 | |

| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128802-73-3 | |

| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128802733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chromogenic Peptide Substrate Suc-Ala-Ala-Pro-Phe-pNA

Note on the queried structure: The requested peptide, Suc-Ala-Phe-Pro-Phe-pNA, is not prominently documented in the scientific literature based on the conducted search. However, a closely related and widely used peptide substrate, Suc-Ala-Ala-Pro-Phe-pNA , is extensively characterized. This guide will focus on the structure, properties, and applications of Suc-Ala-Ala-Pro-Phe-pNA, which is presumed to be the intended compound of interest.

This technical guide provides a comprehensive overview of the chromogenic peptide substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA). It is designed for researchers, scientists, and professionals in drug development who utilize protease assays.

Core Structure and Chemical Properties

Suc-Ala-Ala-Pro-Phe-pNA is a synthetic peptide derivative designed as a specific substrate for chymotrypsin and other chymotrypsin-like serine proteases, including cathepsin G.[1][2][3] The peptide consists of a four-amino-acid sequence (Alanine-Alanine-Proline-Phenylalanine) with a succinyl (Suc) group blocking the N-terminus and a p-nitroanilide (pNA) group attached to the C-terminus of the phenylalanine residue.

The succinyl group enhances solubility and prevents unwanted side reactions at the N-terminus. The p-nitroanilide moiety is a chromogenic reporter. When the amide bond between the C-terminal phenylalanine and the pNA group is cleaved by a protease, the released p-nitroaniline is yellow and can be quantified spectrophotometrically.[4]

References

An In-depth Technical Guide on the Properties of Suc-Ala-Ala-Pro-Phe-pNA as a Chymotrypsin Substrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA) and its application in the study of chymotrypsin kinetics and inhibition.

Introduction

Suc-Ala-Ala-Pro-Phe-pNA is a synthetic peptide substrate widely utilized for the sensitive and specific assay of chymotrypsin and other chymotrypsin-like serine proteases. Its utility lies in the release of a colored product, p-nitroaniline, upon enzymatic cleavage, which can be easily quantified spectrophotometrically. This property makes it an invaluable tool for enzyme kinetics, inhibitor screening, and drug discovery. While the user initially inquired about Suc-Ala-Phe-Pro-Phe-pNA, extensive database searches indicate that the commonly used and commercially available substrate is Suc-Ala-Ala-Pro-Phe-pNA. This guide will focus on the properties and applications of the latter.

Physicochemical Properties

The fundamental properties of Suc-Ala-Ala-Pro-Phe-pNA are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| IUPAC Name | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide |

| Abbreviation | Suc-AAPF-pNA |

| CAS Number | 70967-97-4[1][2][3][4] |

| Molecular Formula | C₃₀H₃₆N₆O₉[1][2][3][5] |

| Molecular Weight | 624.65 g/mol [1][2][5] |

| Appearance | White to off-white powder[5] |

| Solubility | Soluble in DMSO and DMF[6] |

Enzymatic Hydrolysis by Chymotrypsin

Chymotrypsin, a serine protease, catalyzes the hydrolysis of the peptide bond at the C-terminal side of the phenylalanine residue in Suc-Ala-Ala-Pro-Phe-pNA. This reaction releases p-nitroaniline (pNA), a chromophore that absorbs light maximally at 405-410 nm. The rate of pNA formation is directly proportional to the chymotrypsin activity.

Catalytic Mechanism of Chymotrypsin

The hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by chymotrypsin follows the well-established mechanism for serine proteases, which involves a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site. The process can be summarized in the following steps:

-

Substrate Binding: The substrate binds to the active site of chymotrypsin.

-

Nucleophilic Attack: The serine-195 residue, activated by histidine-57, performs a nucleophilic attack on the carbonyl carbon of the phenylalanine residue of the substrate, forming a tetrahedral intermediate.

-

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond and the release of the p-nitroaniline moiety. An acyl-enzyme intermediate is formed, where the remaining part of the substrate is covalently attached to the serine residue.

-

Deacylation: A water molecule enters the active site and, activated by histidine-57, attacks the acyl-enzyme intermediate.

-

Product Release: This leads to the cleavage of the covalent bond, releasing the N-succinyl-alanyl-alanyl-proline peptide and regenerating the free enzyme.

Kinetic Parameters

Experimental Protocols

The following section provides a detailed methodology for a standard chymotrypsin activity assay using Suc-Ala-Ala-Pro-Phe-pNA.

Reagents and Materials

-

α-Chymotrypsin from bovine pancreas

-

Suc-Ala-Ala-Pro-Phe-pNA

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm

-

96-well microplates

Preparation of Solutions

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and store at -20°C. Dilute to the desired working concentration in Tris-HCl buffer just before use.

-

Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-pNA in DMSO to a stock concentration of 10-20 mM. Store at -20°C.

-

Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.

Assay Procedure

-

Reaction Setup: In a 96-well plate, add the assay buffer to each well.

-

Substrate Addition: Add the substrate stock solution to the assay buffer to achieve the desired final concentration (e.g., 100 µM).

-

Enzyme Addition: Initiate the reaction by adding the chymotrypsin working solution to the wells. The final enzyme concentration will depend on the specific activity of the enzyme preparation.

-

Incubation and Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (ε of p-nitroaniline is approximately 8800 M⁻¹cm⁻¹ at 410 nm).[8]

Applications in Research and Drug Development

Enzyme Kinetics Studies

The use of Suc-Ala-Ala-Pro-Phe-pNA allows for the precise determination of key kinetic parameters such as Km and Vmax for chymotrypsin and its variants. This is crucial for understanding the enzyme's catalytic efficiency and substrate specificity.

Inhibitor Screening

This substrate is extensively used in high-throughput screening (HTS) campaigns to identify and characterize chymotrypsin inhibitors. The effect of a potential inhibitor is determined by measuring the decrease in the rate of p-nitroaniline formation. For example, the peptide aldehyde chymostatin has been shown to be a potent, slow-binding inhibitor of chymotrypsin when assayed with Suc-Ala-Ala-Pro-Phe-pNA.[9]

Characterization of Chymotrypsin-like Proteases

Suc-Ala-Ala-Pro-Phe-pNA is not exclusively hydrolyzed by pancreatic chymotrypsin. It also serves as a substrate for other chymotrypsin-like proteases, such as cathepsin G and chymase, enabling the study of their activity and inhibition.[3][5]

Conclusion

Suc-Ala-Ala-Pro-Phe-pNA is a robust and versatile tool for the study of chymotrypsin and related proteases. Its well-defined chemical properties, coupled with a straightforward and sensitive assay methodology, make it an indispensable substrate for researchers in academia and the pharmaceutical industry. The data and protocols presented in this guide offer a solid foundation for the effective utilization of this substrate in various research and development applications.

References

- 1. Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of pressure on the pre-steady-state kinetics of the hydrolysis of anilide substrates catalyzed by alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Suc-Ala-Phe-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solid-phase synthesis pathway for the chromogenic peptide substrate, Succinyl-L-Alanyl-L-Phenylalanyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA). This peptide is a valuable tool in drug discovery and enzyme kinetics, primarily used for assaying chymotrypsin and other related proteases. The synthesis is based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Overview of the Synthetic Strategy

The synthesis of this compound is performed on a solid support, typically a Rink Amide resin, which allows for the straightforward formation of the C-terminal amide with p-nitroaniline upon cleavage. The synthesis follows a stepwise elongation of the peptide chain from the C-terminus to the N-terminus using Fmoc-protected amino acids. The synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. After the completion of the peptide chain, the N-terminus is succinylated, and the peptide is cleaved from the resin with simultaneous removal of the side-chain protecting groups. The final product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents

-

Rink Amide resin (0.5 - 1.0 mmol/g loading)

-

Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Succinic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Diethyl ether

Solid-Phase Peptide Synthesis (SPPS)

The synthesis is performed in a fritted syringe or an automated peptide synthesizer.

Step 1: Resin Swelling The Rink Amide resin is swollen in DMF for 30-60 minutes at room temperature.[1]

Step 2: First Amino Acid Coupling (Fmoc-Phe-OH) The first amino acid, Fmoc-Phe-OH (3-5 equivalents), is pre-activated with DIC (3-5 equivalents) and HOBt (3-5 equivalents) in DMF for 15-20 minutes. The activated amino acid solution is then added to the swollen resin, followed by the addition of DIPEA (6-10 equivalents). The coupling reaction is allowed to proceed for 2-4 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.[1]

Step 3: Capping (Optional) To block any unreacted amino groups on the resin, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.

Step 4: Fmoc Deprotection The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.[1] The resin is then washed thoroughly with DMF.

Step 5: Subsequent Amino Acid Couplings Steps 2 and 4 are repeated for the sequential coupling of Fmoc-Pro-OH, Fmoc-Phe-OH, and Fmoc-Ala-OH.

Figure 2: The iterative cycle of solid-phase peptide synthesis.

N-Terminal Succinylation

After the final Fmoc deprotection of the N-terminal Alanine, the resin-bound peptide is washed with DMF. A solution of succinic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF is added to the resin. The reaction is allowed to proceed for 2-4 hours at room temperature.[2] The resin is then washed with DMF, DCM, and MeOH and dried under vacuum.

Cleavage and Deprotection

The dried peptide-resin is treated with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[3][4] The resin is filtered, and the filtrate containing the peptide is collected. The crude peptide is precipitated by adding cold diethyl ether, followed by centrifugation and decantation of the ether. The peptide pellet is washed with cold ether and then dried.

Purification and Characterization

The crude peptide is purified by preparative RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. The purity of the collected fractions is analyzed by analytical RP-HPLC, and the identity of the final product is confirmed by mass spectrometry. Fractions with a purity of >95% are pooled and lyophilized.[5][6]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of a tetrapeptide-pNA on a 0.1 mmol scale. Yields are representative and can vary depending on the specific sequence and synthesis conditions.

| Step | Reagent/Parameter | Quantity/Condition | Typical Yield/Purity | Reference |

| Resin Loading | Rink Amide Resin | 0.1 mmol | - | [7] |

| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 eq | >99% (coupling efficiency) | [1] |

| DIC/HOBt | 3-5 eq | [1] | ||

| DIPEA | 6-10 eq | [1] | ||

| Reaction Time | 2-4 hours | [1] | ||

| Fmoc Deprotection | 20% Piperidine/DMF | 2 x 10 min | >99% (deprotection efficiency) | [1] |

| N-Terminal Succinylation | Succinic Anhydride | 10 eq | >95% | [2][8] |

| DIPEA | 10 eq | [2][8] | ||

| Reaction Time | 2-4 hours | [2] | ||

| Cleavage from Resin | TFA/TIS/H₂O (95:2.5:2.5) | 10 mL | Crude Yield: 70-90% | [3][4] |

| Reaction Time | 2-3 hours | [3] | ||

| Purification | RP-HPLC (C18 column) | Water/ACN gradient with 0.1% TFA | Final Purity: >95% | [5][6] |

| Overall Yield: 30-50% | [9] |

Logical Relationships in Synthesis

The success of the synthesis relies on the orthogonal protection strategy and the careful execution of each step.

Figure 3: Logical dependencies in the synthesis of this compound.

This guide provides a robust framework for the successful synthesis of this compound. Researchers should note that optimization of coupling times and reagent equivalents may be necessary to achieve the highest possible yield and purity for their specific laboratory setup.

References

- 1. benchchem.com [benchchem.com]

- 2. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 5. lcms.cz [lcms.cz]

- 6. agilent.com [agilent.com]

- 7. peptide.com [peptide.com]

- 8. Isobaric peptide termini labeling utilizing site-specific N-terminal succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Suc-Ala-Phe-Pro-Phe-pNA molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the synthetic peptide substrate, Suc-Ala-Phe-Pro-Phe-pNA, including its physicochemical properties, a detailed experimental protocol for its use in enzyme kinetics, and a workflow for inhibitor screening. This peptide is a valuable tool for studying proteases, particularly in the context of drug discovery and development.

Physicochemical Properties

The quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₆H₄₀N₆O₈ |

| Molecular Weight | 700.74 g/mol [1] |

| Full Name | Succinyl-Alanine-Phenylalanine-Proline-Phenylalanine-p-nitroanilide |

| Abbreviation | This compound |

| Appearance | Solid |

| Purity | Typically ≥95% |

Enzymatic Assay Protocol

This compound is a chromogenic substrate primarily used for assaying chymotrypsin and other chymotrypsin-like serine proteases. The enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue releases p-nitroaniline (pNA), a yellow chromophore that can be quantified by measuring its absorbance at 405-410 nm.

Principle

The enzymatic reaction follows this scheme:

This compound (colorless) + Enzyme → Suc-Ala-Phe-Pro-Phe + p-nitroaniline (yellow)

The initial rate of p-nitroaniline release is directly proportional to the enzyme activity under the specified conditions.

Materials

-

This compound substrate

-

Chymotrypsin or other target protease

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

-

Solvent for substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading absorbance at 410 nm

-

96-well microplates or cuvettes

-

Potential enzyme inhibitors for screening assays

Procedure

-

Preparation of Substrate Stock Solution: Dissolve this compound in DMF or DMSO to a stock concentration of 10 mM. Store this solution at -20°C.

-

Preparation of Working Solutions:

-

Dilute the substrate stock solution with the Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Prepare a solution of the enzyme in Assay Buffer at a concentration that will yield a linear rate of substrate hydrolysis over the desired time course.

-

-

Enzyme Activity Measurement:

-

To each well of a 96-well plate, add 180 µL of the substrate working solution.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 20 µL of the enzyme solution to each well.

-

Immediately measure the absorbance at 410 nm kinetically over a period of 5-10 minutes, with readings taken every 30-60 seconds.

-

-

Data Analysis:

-

Determine the rate of reaction (ΔA₄₁₀/min) from the linear portion of the kinetic curve.

-

The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.

-

Experimental Workflow: Enzyme Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential enzyme inhibitors using this compound as the substrate.

Workflow for high-throughput screening of protease inhibitors.

References

Enzyme Specificity for Suc-Ala-Phe-Pro-Phe-pNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic specificity for the chromogenic substrate N-Succinyl-L-alanyl-L-phenylalanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA). This substrate is a valuable tool for the characterization and kinetic analysis of several key serine proteases. This document details the enzymes known to cleave this substrate, their kinetic parameters, detailed experimental protocols for activity assays, and their involvement in significant signaling pathways.

Enzyme Specificity and Kinetic Parameters

The peptide sequence of this compound makes it a target for several chymotrypsin-like serine proteases. The cleavage of the p-nitroanilide (pNA) group results in the release of a yellow chromophore, which can be quantified spectrophotometrically at 405-410 nm, providing a direct measure of enzyme activity. The primary enzymes that exhibit significant hydrolytic activity towards this substrate are chymotrypsin, cathepsin G, and chymase.

While the specific kinetic parameters for this compound are not always readily available in the literature, extensive data exists for the closely related and often interchangeably used substrate, Suc-Ala-Ala-Pro-Phe-pNA. The kinetic behaviors are expected to be similar due to the conserved P1 phenylalanine residue, which is a primary determinant for chymotrypsin-like enzymes.

Table 1: Quantitative Data on Enzyme Kinetics with p-Nitroanilide Substrates

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | V_max_ (relative) | Optimal pH |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | - | - | 7.8 - 8.0 |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700[1] | - | - | 7.5 |

| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 | - | - | 8.0 - 9.0 |

Note: Data for k_cat_ and V_max_ with this specific substrate are not consistently reported in the literature and can vary significantly based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for performing enzymatic assays using a p-nitroanilide substrate like this compound.

General Assay Principle

The enzymatic hydrolysis of the substrate releases p-nitroaniline (pNA), which has a high molar extinction coefficient at 410 nm (ε = 8,800 M⁻¹cm⁻¹). The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.

Experimental Workflow

Caption: General workflow for measuring enzyme activity using a chromogenic substrate.

Detailed Protocol for α-Chymotrypsin Activity Assay

This protocol is adapted from standard procedures for chymotrypsin assays.[2]

Materials:

-

α-Chymotrypsin solution (e.g., 0.1 mg/mL in 1 mM HCl)

-

This compound stock solution (e.g., 20 mM in DMSO)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

-

Spectrophotometer capable of reading at 410 nm with temperature control

Procedure:

-

Prepare the reaction mixture: In a cuvette, add 950 µL of Assay Buffer.

-

Add the substrate: Add 50 µL of the this compound stock solution to the cuvette to achieve a final concentration of 1 mM. Mix well by inversion.

-

Equilibrate: Incubate the cuvette at 37°C for 5 minutes.

-

Initiate the reaction: Add 10 µL of the α-chymotrypsin solution to the cuvette and immediately start monitoring the absorbance at 410 nm.

-

Data Collection: Record the absorbance every 30 seconds for 5-10 minutes.

-

Data Analysis:

-

Determine the linear range of the reaction.

-

Calculate the rate of the reaction (ΔAbs/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) where ε = 8.8 mM⁻¹cm⁻¹ (or 8800 M⁻¹cm⁻¹)

-

Detailed Protocol for Cathepsin G Activity Assay

This protocol is based on established methods for cathepsin G activity measurement.[3][4][5]

Materials:

-

Cathepsin G solution

-

This compound stock solution (e.g., 20 mM in DMSO)

-

Assay Buffer: 100 mM HEPES, pH 7.5

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture: In a 96-well plate, add 180 µL of Assay Buffer to each well.

-

Add the substrate: Add 10 µL of the this compound stock solution to each well.

-

Add the enzyme: Add 10 µL of the cathepsin G solution (or cell lysate/serum sample) to each well. For a negative control, add 10 µL of assay buffer instead of the enzyme.

-

Incubate: Incubate the plate at 37°C.

-

Data Collection: Measure the absorbance at 405 nm at multiple time points to determine the initial reaction velocity.

-

Data Analysis:

-

Subtract the absorbance of the blank from the sample readings.

-

Calculate the rate of reaction (ΔAbs/min).

-

Determine the cathepsin G activity as described for chymotrypsin. A pNA standard curve can also be used for absolute quantification.

-

Detailed Protocol for Chymase Activity Assay

This protocol is derived from commercially available chymase assay kits and literature.[6][7]

Materials:

-

Chymase solution

-

This compound stock solution (e.g., 20 mM in DMSO)

-

Assay Buffer: Tris-HCl buffer, pH 8.0

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well plate, add reagents in the following order:

-

80 µL Assay Buffer

-

10 µL this compound stock solution

-

-

Equilibrate: Incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction: Add 10 µL of the chymase solution to each well.

-

Data Collection: Immediately begin measuring the absorbance at 405 nm every 1-2 minutes for at least 30 minutes.

-

Data Analysis:

-

Calculate the change in absorbance over time (ΔAbs/min).

-

Determine the chymase activity using the Beer-Lambert equation or a pNA standard curve.

-

Signaling Pathways

The enzymes that cleave this compound are involved in a variety of important physiological and pathological signaling pathways.

Chymotrypsin and Protease-Activated Receptor (PAR) Signaling

Chymotrypsin, a key digestive enzyme, can also act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs), particularly PAR1 and PAR2, on the surface of intestinal epithelial cells.[1][8][9] This interaction can modulate gut homeostasis. Chymotrypsin activates PAR2, leading to downstream signaling cascades involving calcium mobilization and ERK1/2 phosphorylation.[1][8] Conversely, chymotrypsin can disarm PAR1, preventing its activation by other agonists like thrombin.[1][8]

Caption: Chymotrypsin signaling through Protease-Activated Receptors (PARs).

Chymase and TGF-β/Smad Signaling

Chymase, a serine protease released from mast cells, plays a significant role in tissue remodeling and inflammation. One of its key functions is the activation of transforming growth factor-beta (TGF-β), a potent cytokine involved in fibrosis and wound healing.[10] Chymase can cleave latent TGF-β, releasing the active form, which then binds to its receptors (TβRI and TβRII) on target cells. This initiates an intracellular signaling cascade mediated by the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene expression.[10]

Caption: Chymase-mediated activation of the TGF-β/Smad signaling pathway.

Cathepsin G in Inflammatory Signaling

Cathepsin G, a serine protease found in the azurophilic granules of neutrophils, is a key player in the inflammatory response.[11][12] It can be released at sites of inflammation and contributes to tissue remodeling, pathogen clearance, and the modulation of immune responses.[12] Cathepsin G can cleave and activate other proteins, such as cytokines and chemokines, and can also directly activate cells. For instance, it can activate protease-activated receptors (PARs) on platelets and other cells, leading to further inflammatory cell recruitment and activation. It has also been shown to cleave and activate IL-36γ, a cytokine involved in psoriatic inflammation.[13]

References

- 1. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assaygenie.com [assaygenie.com]

- 5. abcam.com [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 12. Cathepsin G - Wikipedia [en.wikipedia.org]

- 13. dovepress.com [dovepress.com]

The Chromogenic Revolution: A Technical Guide to p-Nitroanilide Substrates in Protease Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of proteolytic enzymes is a cornerstone of biological research and pharmaceutical innovation. A pivotal advancement in this field was the introduction of chromogenic substrates, particularly those based on p-nitroanilide (pNA). These synthetic molecules have revolutionized the way researchers assay protease activity by providing a simple, continuous, and quantitative colorimetric method. This technical guide provides an in-depth exploration of the chromogenic properties of pNA substrates, including the core principles of their mechanism, detailed experimental protocols for their use, and a compilation of kinetic data for various enzyme-substrate pairs. Furthermore, this guide illustrates key biological pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of their application in research and drug development.

Core Principle: The Chromogenic Reaction of p-Nitroanilide Substrates

The utility of p-nitroanilide (pNA) as a chromogenic leaving group lies in a distinct spectral shift upon its cleavage from a peptide backbone. In its peptide-conjugated form, the pNA moiety is colorless. However, upon enzymatic hydrolysis of the amide bond by a specific protease, the free p-nitroaniline is released. This free pNA exhibits a characteristic yellow color in solution, with a strong absorbance maximum typically measured between 405 and 410 nm.[1][2] The intensity of the color produced is directly proportional to the amount of pNA released, and therefore, to the activity of the enzyme.[3] This principle allows for the continuous monitoring of enzyme kinetics through a simple spectrophotometric measurement.[4]

The molar extinction coefficient (ε) of pNA is a critical parameter for converting the rate of change in absorbance to the rate of product formation. It is important to note that the molar extinction coefficient of p-nitroaniline can be influenced by the composition of the solution, such as ionic strength and the presence of additives.[5] However, commonly cited values are in the range of 8,800 to 9,960 M⁻¹cm⁻¹ at 405-410 nm.[2][3][6]

Quantitative Data: Kinetic Parameters of pNA Substrates

The efficiency of a protease's action on a pNA substrate is quantitatively described by the Michaelis-Menten kinetic parameters: Km (Michaelis constant) and kcat (turnover number). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.[7]

Below are tables summarizing the kinetic parameters for various proteases with their respective pNA substrates.

Table 1: Kinetic Parameters for Serine Proteases of the Coagulation Cascade

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 | 127 | 3.04 x 10⁷ | [8] |

| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 | 100 | 2.77 x 10⁷ | [8] |

| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 1.33 | 91.4 | 6.87 x 10⁷ | [8] |

| Bovine α-Thrombin | D-Phe-Pip-Arg-pNA | 1.50 | 98.0 | 6.53 x 10⁷ | [8] |

| Bovine Factor Xa | Bz-Ile-Glu-Gly-Arg-pNA | >100 | - | 2.0 x 10⁶ | [9] |

Table 2: Kinetic Parameters for Other Serine Proteases

| Enzyme | Substrate | Km (mM) | Vmax or kcat | Reference(s) |

| Trypsin | Nα-Benzoyl-L-Arg-pNA (BAPNA) | 0.162 | 1.62 µM/h (Vmax) | [4] |

| Trypsin | Nα-Benzoyl-L-Arg-pNA (BAPNA) | 0.12 | 0.079 mM min⁻¹ mg enzyme⁻¹ (Vmax) | [10] |

| α-Chymotrypsin | Suc-Ala-Phe-pNA | 0.51 | 1.1 s⁻¹ (kcat) | |

| Pancreatic Elastase | Suc-D-Phe-Pro-Ala-pNA | 0.015 | - | [11] |

| Subtilisin | Suc-Ala-Ala-Pro-Phe-pNA | 4.0 (at 20°C) | 26 s⁻¹ (kcat at 20°C) | [12] |

| Subtilisin | Suc-Ala-Ala-Pro-Phe-pNA | 8.0 (at 80°C) | 290 s⁻¹ (kcat at 80°C) | [12] |

Signaling Pathways Amenable to pNA Substrate Analysis

pNA substrates are invaluable tools for dissecting complex biological signaling cascades that involve sequential activation of proteases.

The Blood Coagulation Cascade

The coagulation cascade is a prime example of a biological pathway extensively studied using pNA substrates. It involves a series of serine proteases that are activated in a stepwise manner, culminating in the formation of thrombin, which then converts fibrinogen to fibrin to form a blood clot. Chromogenic substrates specific for key enzymes like Factor Xa and Thrombin allow for their precise quantification in plasma, which is crucial for diagnosing clotting disorders and monitoring anticoagulant therapies.[4]

References

- 1. Quantification of serum elastase inhibitory activity in patients with pulmonary emphysema with and without alpha-1 antitrypsin deficiency | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic reaction of silent substrates: kinetic theory and application to the serine protease chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specificity of pancreatic elastase with tripeptidyl-p-nitroanilide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Item - Kinetic parameters of PepN1 using chromogenic p-nitroanilide substrates. - Public Library of Science - Figshare [plos.figshare.com]

A Technical Guide to the Chromogenic Protease Substrate: Suc-Ala-Ala-Pro-Phe-pNA

Note: This document details the discovery, properties, and applications of the chromogenic peptide substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide, commonly abbreviated as Suc-Ala-Ala-Pro-Phe-pNA. Initial searches for "Suc-Ala-Phe-Pro-Phe-pNA" did not yield significant results, suggesting a likely typographical error in the peptide sequence. The extensive documentation available for Suc-Ala-Ala-Pro-Phe-pNA indicates it is the correct and widely used substrate for the applications described herein.

Executive Summary

This technical guide provides a comprehensive overview of the synthetic chromogenic substrate Suc-Ala-Ala-Pro-Phe-pNA for researchers, scientists, and professionals in drug development. It covers the substrate's discovery, its utility in the kinetic analysis of key proteases such as chymotrypsin and cathepsin G, detailed experimental protocols for its use, and its application in inhibitor screening workflows. The guide includes structured data tables for key kinetic parameters and visual diagrams of relevant biological pathways and experimental procedures to facilitate understanding and implementation in a laboratory setting.

Discovery and Initial Characterization

The peptide Suc-Ala-Ala-Pro-Phe-pNA was first described as a highly sensitive and specific substrate for chymotrypsin by DelMar and colleagues in 1979.[1][2] Their work established it as a valuable tool for the colorimetric assay of chymotrypsin activity. The substrate was designed to have a high affinity for the active site of chymotrypsin-like serine proteases. The succinyl group at the N-terminus enhances solubility, while the peptide sequence mimics the natural cleavage sites of these enzymes. The C-terminal p-nitroanilide (pNA) group is the chromogenic reporter. Upon enzymatic cleavage of the amide bond between the phenylalanine and the pNA, the released p-nitroaniline has a distinct yellow color that can be quantified spectrophotometrically.

Physicochemical Properties

-

Molecular Formula: C₃₀H₃₆N₆O₉

-

Molecular Weight: 624.64 g/mol

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It has limited solubility in aqueous buffers.

Mechanism of Action

Suc-Ala-Ala-Pro-Phe-pNA serves as a substrate for serine proteases that exhibit chymotrypsin-like specificity, preferentially cleaving peptide bonds C-terminal to large hydrophobic residues like phenylalanine. The enzymatic reaction involves the hydrolysis of the peptide bond between the P1 residue (Phenylalanine) and the p-nitroanilide group. This releases p-nitroaniline, which has a maximum absorbance at approximately 405-410 nm. The rate of p-nitroaniline release is directly proportional to the enzyme's activity under initial velocity conditions.

Quantitative Data: Kinetic Parameters

The following table summarizes the Michaelis-Menten kinetic constants for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by several key proteases. While a high turnover rate (kcat) is noted for chymotrypsin, specific values are not consistently reported across the literature.[1]

| Enzyme | K_m_ (Michaelis Constant) | k_cat_ (Turnover Number) | k_cat_/K_m_ (Catalytic Efficiency) |

| α-Chymotrypsin | 60 µM | High (Specific value not consistently reported) | High |

| Cathepsin G | 1.7 mM | Not reported | Not reported |

| Chymase | 4 mM | Not reported | Not reported |

Experimental Protocols

General Assay Principle

The enzymatic activity is determined by measuring the rate of increase in absorbance at 405-410 nm due to the release of p-nitroaniline. The assay is typically performed in a 96-well plate or cuvettes using a spectrophotometer.

Detailed Protocol for α-Chymotrypsin Activity Assay

This protocol is adapted from standard procedures for measuring chymotrypsin activity.

Materials:

-

α-Chymotrypsin enzyme solution

-

Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 20 mM in DMSO)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Prepare the Substrate Working Solution: Dilute the Suc-Ala-Ala-Pro-Phe-pNA stock solution in Assay Buffer to the desired final concentration (e.g., 0.1-1 mM).

-

Prepare the Enzyme Solution: Dilute the α-chymotrypsin in Assay Buffer to a concentration that will yield a linear rate of absorbance change over a few minutes.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the Substrate Working Solution to each well.

-

Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).

-

-

Initiate the Reaction: Add 25 µL of the diluted enzyme solution to each well to start the reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at 410 nm every 30-60 seconds for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate to moles of p-nitroaniline released per minute using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at pH 7.5 and 410 nm).[3]

-

Detailed Protocol for Cathepsin G Activity Assay

This protocol is adapted from standard procedures for measuring Cathepsin G activity.[4]

Materials:

-

Cathepsin G enzyme solution

-

Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 20 mM in DMSO)

-

Assay Buffer: 100 mM HEPES, pH 7.5

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare the Substrate Working Solution: Dilute the Suc-Ala-Ala-Pro-Phe-pNA stock solution in Assay Buffer to the desired final concentration (e.g., 0.2-2 mM).

-

Prepare the Enzyme Solution: Dilute the Cathepsin G in Assay Buffer to an appropriate concentration.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the Substrate Working Solution to each well.

-

Equilibrate the plate to 37°C.

-

-

Initiate the Reaction: Add 25 µL of the diluted enzyme solution to each well.

-

Measure Absorbance: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

-

Data Analysis: Calculate the reaction rate as described for the chymotrypsin assay.

Synthesis of Suc-Ala-Ala-Pro-Phe-pNA

General Principles of Synthesis:

-

Resin Preparation: The synthesis starts with a resin support, often a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Attachment of p-Nitroaniline: p-Nitroaniline is coupled to the resin.

-

Peptide Chain Elongation: The peptide chain is built by sequentially adding Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ala-OH). Each cycle involves:

-

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain, typically using a solution of piperidine in DMF.

-

Coupling: Activation of the carboxyl group of the next Fmoc-amino acid and its coupling to the free N-terminus on the resin. Common coupling reagents include HBTU/HOBt in the presence of a base like DIEA.

-

-

N-terminal Succinylation: After the final amino acid (Alanine) is coupled and deprotected, the N-terminus is capped by reacting it with succinic anhydride.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Activation cascade of chymotrypsinogen to α-chymotrypsin.

Caption: Cathepsin G signaling via Protease-Activated Receptor 1 (PAR1).

Caption: Workflow for protease inhibitor screening using a chromogenic substrate.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Absorbance Spectrum of Cleaved p-Nitroaniline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the absorbance spectrum of p-nitroaniline (pNA), a widely used chromogenic indicator in biochemical assays. The distinct yellow color of pNA upon its cleavage from a colorless substrate forms the basis for numerous enzymatic activity assays. This document is intended for researchers, scientists, and drug development professionals who utilize pNA-based assays in their work.

Core Concepts: The Spectrophotometry of p-Nitroaniline

p-Nitroaniline is a push-pull chromophore, characterized by an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a benzene ring. This electronic structure gives rise to a strong intramolecular charge transfer (ICT) band in its UV-visible absorption spectrum. The position and intensity of this band are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. In polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift (bathochromic shift) of the absorption maximum (λmax).

Theoretical studies, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding the electronic transitions of p-nitroaniline. The primary absorption band of interest for analytical purposes corresponds to a π-π* transition. The energy of this transition, and thus the λmax, is influenced by the polarity of the solvent. For instance, the λmax of p-nitroaniline is around 380 nm in water.[1][2][3][4] The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also a critical parameter for quantitative analysis.

Quantitative Spectroscopic Data of p-Nitroaniline

The following table summarizes key quantitative data for the absorbance of p-nitroaniline in various solvents. It is important to note that experimental conditions such as pH and ionic strength can also influence these values.[5]

| Solvent | Dielectric Constant (approx.) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Gas Phase | 1 | ~292-309 | Not Applicable |

| Cyclohexane | 2.0 | ~325-340 | - |

| Dioxane | 2.2 | ~345 | - |

| Dichloromethane | 9.1 | ~360 | - |

| Acetonitrile | 37.5 | ~370 | - |

| Methanol | 32.7 | ~375 | - |

| Water | 80.1 | ~380-382 | 12,800 - 13,300 |

| Alkaline (Tris Buffer) | - | ~380-410 | 8,800 (at 410 nm) |

Note: The values presented are compiled from multiple sources and may vary depending on the specific experimental conditions. The molar absorptivity in alkaline buffer is often measured at 410 nm to minimize interference from the substrate.[6]

Experimental Protocol: Generic Enzymatic Assay Using a p-Nitroaniline-Conjugated Substrate

This protocol outlines the general steps for determining enzyme activity by measuring the release of p-nitroaniline from a chromogenic substrate.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution appropriate for the enzyme of interest (e.g., Tris-HCl, phosphate buffer) at the optimal pH for enzyme activity.

-

Substrate Stock Solution: Dissolve the p-nitroaniline-conjugated substrate (e.g., N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride for trypsin) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a concentrated stock solution.

-

Enzyme Solution: Prepare a solution of the enzyme in the assay buffer at a known concentration. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Stop Solution (Optional): A solution to terminate the enzymatic reaction, such as a strong acid (e.g., acetic acid) or a specific inhibitor. For assays where the product is measured under alkaline conditions, a solution like Tris can be used to both stop the reaction and enhance the color of p-nitroaniline.[7]

2. Standard Curve Preparation:

-

Prepare a series of dilutions of a p-nitroaniline standard of known concentration in the assay buffer (or the final reaction mixture composition).

-

Measure the absorbance of each standard at the predetermined λmax (typically 380-410 nm).

-

Plot the absorbance versus the concentration of p-nitroaniline to generate a standard curve. This curve will be used to convert the absorbance changes in the enzyme assay to the amount of product formed.

3. Enzyme Assay Procedure:

-

Reaction Setup: In a microplate well or a cuvette, add the assay buffer.

-

Pre-incubation: Add the enzyme solution to the buffer and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add the substrate stock solution to the reaction mixture to initiate the reaction. The final concentration of the organic solvent (e.g., DMSO) from the substrate stock should be kept low (typically <5%) to avoid enzyme inhibition.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period. The incubation time should be within the linear range of the reaction.

-

Termination of Reaction (Optional): If using a stop solution, add it to the reaction mixture to quench the enzyme activity.

-

Absorbance Measurement: Measure the absorbance of the solution at the λmax of p-nitroaniline. A blank reaction containing all components except the enzyme should be included to correct for any non-enzymatic hydrolysis of the substrate.

4. Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the enzyme-containing samples.

-

Using the standard curve, convert the corrected absorbance values to the concentration of p-nitroaniline produced.

-

Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme (µmol/min/mg).

Visualizations

The following diagrams illustrate the key processes involved in a typical p-nitroaniline-based enzymatic assay.

Caption: Signaling pathway of enzymatic cleavage of a p-nitroaniline conjugated substrate.

Caption: Experimental workflow for a generic p-nitroaniline-based enzymatic assay.

References

- 1. researchgate.net [researchgate.net]

- 2. UV absorption solvatochromic shift of 4-nitroaniline in supercritical water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

Methodological & Application

Application Notes and Protocols for Chymotrypsin Assay Using Suc-Ala-Ala-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of chymotrypsin activity using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA). This assay is a reliable and sensitive method for measuring chymotrypsin activity in various samples, screening for potential inhibitors, and studying enzyme kinetics.

Principle of the Assay

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[1][2][3] The synthetic substrate, Suc-Ala-Ala-Pro-Phe-pNA, is specifically designed for chymotrypsin. The enzyme catalyzes the hydrolysis of the peptide bond between Phenylalanine and the p-nitroanilide (pNA) group. This cleavage releases the yellow-colored p-nitroaniline, which can be quantified by measuring the increase in absorbance at 405-410 nm.[4][5][6] The rate of pNA release is directly proportional to the chymotrypsin activity in the sample.[4]

Applications

-

Enzyme Activity Measurement: Quantifying chymotrypsin activity in purified enzyme preparations or biological samples.

-

Inhibitor Screening: Identifying and characterizing potential inhibitors of chymotrypsin, which is crucial in drug discovery for conditions involving excessive protease activity.

-

Enzyme Kinetics: Determining key kinetic parameters such as Michaelis-Menten constant (Km) and maximal velocity (Vmax) to understand the enzyme's catalytic mechanism.[7][8]

-

Quality Control: Assessing the activity and stability of chymotrypsin preparations in various formulations.

Data Presentation

The following table summarizes the key quantitative parameters for the chymotrypsin assay.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 405 - 410 nm | [4][6] |

| Assay Buffer | 0.1 M Tris-HCl | [4][7] |

| Optimal pH Range | 7.5 - 9.0 | [4][9] |

| Incubation Temperature | 25°C or 37°C | [4][8] |

| Substrate Stock Solution | 50-100 mM in DMSO | [4][9] |

| Final Substrate Concentration | 0.1 - 1 mM | [4][7] |

| Molar Extinction Coefficient (ε) of p-nitroaniline | 8,800 M⁻¹cm⁻¹ at 410 nm (pH 7.5) | [5] |

Experimental Protocols

This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.

I. Required Materials

-

α-Chymotrypsin (from bovine pancreas)

-

Suc-Ala-Ala-Pro-Phe-pNA (Substrate)

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl

-

Hydrochloric Acid (HCl)

-

Deionized water

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well clear flat-bottom microplates

-

Pipettes and tips

-

Incubator set to the desired temperature (e.g., 37°C)

II. Reagent Preparation

-

0.1 M Tris Buffer (pH 9.0):

-

Dissolve 12.11 g of Tris base in 900 mL of deionized water.

-

Adjust the pH to 9.0 with 4 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

This solution can be stored at room temperature for up to 24 hours.[4]

-

-

Substrate Stock Solution (e.g., 50 mM):

-

Weigh 31.2 mg of Suc-Ala-Ala-Pro-Phe-pNA.

-

Dissolve it in 1 mL of DMSO. Mix well.[4]

-

Store the stock solution at -20°C, protected from light.

-

-

Substrate Working Solution (e.g., 1 mM):

-

Dilute the Substrate Stock Solution with the 0.1 M Tris Buffer (pH 9.0). For example, add 20 µL of 50 mM stock solution to 980 µL of buffer.

-

Prepare this solution fresh before use and protect it from light.[4]

-

-

Chymotrypsin Solution:

-

Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl.

-

Immediately before the assay, dilute the enzyme to the desired final concentration (e.g., 1-10 µg/mL) using the 0.1 M Tris Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

III. Assay Procedure

-

Plate Setup:

-

Set up the 96-well plate with wells for blanks, negative controls, positive controls, and test samples.

-

Blank: Contains only the Substrate Working Solution.

-

Negative Control: Contains buffer instead of the enzyme solution.

-

Test Samples: Contain the chymotrypsin solution (or sample containing chymotrypsin).

-

Inhibitor Screen (Optional): Pre-incubate the enzyme with potential inhibitors before adding the substrate.

-

-

Reaction Execution:

-

Set the spectrophotometer or microplate reader to 37°C.[4]

-

Add 180 µL of the Substrate Working Solution to each well.

-

Allow the plate to equilibrate to the assay temperature for at least 5 minutes.

-

To initiate the reaction, add 20 µL of the diluted chymotrypsin solution (or buffer for negative controls) to the appropriate wells.

-

Immediately start measuring the absorbance at 405 nm every 20-60 seconds for a period of 5-10 minutes.[4]

-

IV. Data Analysis

-

Calculate the Rate of Reaction:

-

Plot the absorbance values against time for each well.

-

Determine the initial linear portion of the curve and calculate the slope (ΔA₄₀₅/min).

-

Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of all other wells.

-

-

Calculate Enzyme Activity:

-

Use the Beer-Lambert law to calculate the enzyme activity. One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at the specified conditions.[4]

-

Formula: Activity (µmol/min/mL) = (ΔA₄₀₅/min) * (Total Reaction Volume in mL) / (ε * Path Length in cm * Enzyme Volume in mL)

-

Where:

-

ΔA₄₀₅/min is the rate of change in absorbance per minute.

-

ε (molar extinction coefficient of pNA) = 8,800 M⁻¹cm⁻¹.

-

Path Length is typically 1 cm for a standard cuvette. For a 96-well plate, this value depends on the volume in the well and should be determined or provided by the instrument manufacturer.

-

-

Visualizations

Enzymatic Reaction of Chymotrypsin

Caption: Chymotrypsin cleaves Suc-Ala-Ala-Pro-Phe-pNA, releasing a colored product.

Experimental Workflow for Chymotrypsin Assay

Caption: Step-by-step workflow for the chymotrypsin enzymatic assay.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. PeptideCutter [web.expasy.org]

- 4. fao.org [fao.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Suc-Ala-Phe-Pro-Phe-pNA Stock Solution

Introduction

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of the chromogenic substrate N-Succinyl-Alanine-Phenylalanine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA). This peptide is a substrate for various proteases, and upon cleavage, it releases p-nitroaniline, which can be quantified spectrophotometrically. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.

Note: The majority of available technical data pertains to the closely related and widely used substrate, N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA or Suc-AAPF-pNA). The chemical properties and handling procedures for this compound are expected to be highly similar. The data presented below is for Suc-Ala-Ala-Pro-Phe-pNA and should serve as a reliable guide.

Chemical and Physical Properties

A summary of the key properties of Suc-Ala-Ala-Pro-Phe-pNA is provided in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃₀H₃₆N₆O₉ | [1][2] |

| Molecular Weight | 624.65 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Purity | ≥95% | [4] |

| Solubility in DMSO | Up to 120 mg/mL | [3] |

| Solubility in Ethanol | Up to 120 mg/mL | [3] |

| Solubility in Water | Insoluble | [3] |

| Storage (Solid) | -20°C for up to 4 years | [4] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [5][6] |

Experimental Protocols

-

This compound (or Suc-Ala-Ala-Pro-Phe-pNA) solid powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

This protocol describes the preparation of a 20 mM stock solution in DMSO, a commonly used concentration for enzyme kinetic assays.

-

Equilibrate the Reagent: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weigh the Peptide: Accurately weigh a desired amount of the peptide using an analytical balance. For example, to prepare 1 mL of a 20 mM solution, you would need:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.020 mol/L x 0.001 L x 624.65 g/mol x 1000 mg/g = 12.49 mg

-

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed peptide. For the example above, add 1 mL of DMSO. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the peptide.[3][5]

-

Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid has completely dissolved. The resulting solution should be clear.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in preparing the this compound stock solution.

Caption: A flowchart outlining the preparation and storage of the peptide stock solution.

Important Considerations

-

Solvent Choice: While DMSO is the most common and recommended solvent, solubility has also been reported in DMF and ethanol.[3][4][7] Water is not a suitable primary solvent.[3]

-

Hygroscopic Nature of DMSO: Always use fresh, anhydrous DMSO to prepare the stock solution.[3][5] Old or improperly stored DMSO can absorb atmospheric moisture, which will impede the dissolution of the peptide.

-

Aqueous Solutions: Aqueous solutions of this substrate are prone to spontaneous hydrolysis.[7] Therefore, it is recommended to prepare working dilutions in aqueous buffers immediately before use and to keep them on ice during the experiment.[7]

-

Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can lead to degradation of the peptide. Aliquoting into single-use volumes is highly recommended.

Application Example: Chymotrypsin Activity Assay

The prepared stock solution can be used to measure the activity of enzymes like chymotrypsin. The cleavage of the p-nitroanilide group by the enzyme results in the release of p-nitroaniline, which can be monitored by measuring the absorbance at 405-410 nm.[4][8]

References

- 1. Suc-Ala-Ala-Pro-Phe-pNA | CAS#:70967-97-4 | Chemsrc [chemsrc.com]

- 2. Suc-Ala-Ala-Pro-Phe-pNA | CymitQuimica [cymitquimica.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. SUC-ALA-ALA-PRO-PHE-PNA | 70967-97-4 [chemicalbook.com]

Application Notes and Protocols for Suc-Ala-Phe-Pro-Phe-pNA Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chromogenic substrate N-Succinyl-L-alanyl-L-phenylalanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA) in various enzymatic assays. This substrate is a valuable tool for studying the activity of chymotrypsin-like serine proteases, cathepsin G, and for the indirect measurement of peptidyl-prolyl cis-trans isomerase (PPIase) activity through a coupled assay.

Introduction

This compound is a synthetic peptide substrate that, upon cleavage by a suitable protease, releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This allows for sensitive and continuous monitoring of enzymatic reactions, making it ideal for kinetic studies, inhibitor screening, and quality control in drug development.

Recommended Buffer Conditions

The optimal buffer conditions for assays utilizing this compound are highly dependent on the specific enzyme being investigated. The following table summarizes recommended starting conditions for common applications. It is advisable to further optimize these conditions for your specific experimental setup.

| Enzyme | Buffer System | Recommended pH | Temperature (°C) | Additives | Typical Substrate Concentration |

| α-Chymotrypsin | 50-100 mM Tris-HCl | 7.8 - 8.6 | 25 - 37 | 10-20 mM CaCl₂ | 0.1 - 1.6 mM |

| Cathepsin G | 50 mM Tris-HCl | 7.5 - 8.0 | 25 - 37 | 120 mM NaCl | 0.2 - 1.7 mM |

| PPIase (coupled assay) | 50-100 mM Tris-HCl | 7.8 - 8.3 | 25 | 10-20 mM CaCl₂ | 50 - 200 µM |

Experimental Protocols

A. General Protocol for Protease Activity Assay

This protocol provides a general framework for measuring the activity of a protease using this compound.

1. Reagent Preparation:

-

Assay Buffer: Prepare the recommended buffer (e.g., 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂).

-

Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM. Store this solution at -20°C.

-

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl for chymotrypsin) and dilute it to the desired working concentration in the assay buffer just before use.

2. Assay Procedure:

-

Set up a 96-well microplate or cuvettes.

-

Add the appropriate volume of assay buffer to each well.

-

Add the enzyme solution to the wells.

-

To prepare the substrate working solution, dilute the substrate stock solution in the assay buffer to the desired final concentration. Some protocols recommend the inclusion of a small percentage of a non-ionic detergent like Tween-80 (e.g., 0.0005%) in the final reaction mixture to prevent precipitation.[1]

-

Initiate the reaction by adding the substrate working solution to the wells.

-

Immediately start monitoring the increase in absorbance at 405 nm using a microplate reader or spectrophotometer at a constant temperature.

-

Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

3. Data Analysis:

-

Plot the absorbance at 405 nm against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/Δt).

-

To quantify the amount of pNA released, a standard curve of pNA under the same buffer conditions is required. The molar extinction coefficient of pNA is approximately 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5.[2]

B. Specific Protocol for α-Chymotrypsin Activity Assay

1. Materials:

-

α-Chymotrypsin

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.3[3]

-

DMSO

-

96-well plate

-

Microplate reader

2. Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a working solution of α-chymotrypsin in the assay buffer.

-

In a 96-well plate, add 180 µL of assay buffer.

-

Add 10 µL of the α-chymotrypsin working solution to each well.

-

Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution (for a final concentration of 0.5 mM).

-

Immediately measure the absorbance at 405 nm at 25°C for 15 minutes, taking readings every minute.

C. Specific Protocol for Cathepsin G Activity Assay

1. Materials:

-

Cathepsin G

-

This compound

-

Assay Buffer: 50 mM Tris, 120 mM NaCl, pH 8.0[3]

-

DMSO

-

96-well plate

-

Microplate reader

2. Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a working solution of Cathepsin G in the assay buffer.

-

In a 96-well plate, add 180 µL of assay buffer.

-

Add 10 µL of the Cathepsin G working solution to each well.

-

Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution (for a final concentration of 0.5 mM).

-

Immediately measure the absorbance at 405 nm at 25°C for 15 minutes, taking readings every minute.

D. Protocol for Peptidyl-Prolyl cis-trans Isomerase (PPIase) Coupled Assay

This assay indirectly measures PPIase activity by coupling the isomerization of the substrate to its cleavage by chymotrypsin. Chymotrypsin can only cleave the trans-isomer of the this compound substrate. PPIase accelerates the conversion of the cis-isomer to the trans-isomer, thus increasing the rate of pNA release.

1. Principle:

The substrate exists in an equilibrium between the cis and trans conformations of the Xaa-Pro peptide bond. Chymotrypsin rapidly cleaves the trans isomer. In the absence of PPIase, the slow spontaneous cis-trans isomerization is the rate-limiting step. PPIase catalyzes this isomerization, leading to a faster overall reaction rate.

2. Procedure:

-

The assay is set up similarly to the chymotrypsin activity assay.

-

The reaction mixture contains the assay buffer, a limiting amount of chymotrypsin, the this compound substrate, and the PPIase sample.

-

The rate of pNA formation is measured in the presence and absence of the PPIase.

-

The PPIase activity is determined by the enhancement of the chymotrypsin-catalyzed reaction rate.

Visualizations

Caption: Enzymatic cleavage of this compound and detection.

Caption: General workflow for a protease assay using this compound.

References

Application Notes and Protocols for Suc-Ala-Phe-Pro-Phe-pNA in Drug Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA, hereafter referred to as Suc-AAPF-pNA) is a synthetic peptide and chromogenic substrate designed for the sensitive and continuous assay of chymotrypsin and chymotrypsin-like serine proteases.[1][2][3] Its high specificity and the chromogenic nature of its cleavage product make it an invaluable tool in biochemical research and pharmaceutical development, particularly for high-throughput screening (HTS) of enzyme inhibitors.[4][5]

The core structure of the peptide mimics the natural recognition sequence for chymotrypsin.[1] Upon enzymatic cleavage at the C-terminal side of the phenylalanine residue, the colorless substrate releases the yellow-colored p-nitroaniline (pNA) molecule. The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the enzyme's activity.[1][6][7] This principle allows for the quantitative determination of enzyme kinetics and the screening of potential inhibitors that modulate enzyme activity.[1][4]

Principle of the Assay

The enzymatic reaction is a hydrolysis event where the protease cleaves the amide bond between the phenylalanine residue of the peptide and the p-nitroaniline moiety. The liberated p-nitroaniline has a distinct yellow color in solution, with a molar extinction coefficient of approximately 8,800 M⁻¹cm⁻¹ at 410 nm under neutral to alkaline pH conditions.[7] This allows for a straightforward and continuous colorimetric assay to determine the rate of reaction. In the context of drug screening, a potential inhibitor will decrease the rate of pNA release, resulting in a lower absorbance signal compared to an uninhibited control.

Applications in Drug Screening and Development

-

High-Throughput Screening (HTS) for Inhibitors: The simplicity and reliability of the Suc-AAPF-pNA assay make it ideal for HTS campaigns to identify potential inhibitors of chymotrypsin and related proteases like Cathepsin G.[1][2][8] The assay can be readily adapted to a microplate format for screening large compound libraries.[9]

-

Enzyme Kinetics and Mechanism of Inhibition Studies: This substrate is used to determine key kinetic parameters of proteases, such as the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km).[1] For compounds identified as hits in an HTS campaign, the substrate is used in further kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

-

Structure-Activity Relationship (SAR) Studies: During the lead optimization phase of drug development, medicinal chemists synthesize analogs of an initial hit compound. The Suc-AAPF-pNA assay provides a robust method to quickly evaluate the potency (e.g., IC50 value) of these new analogs, helping to build a strong SAR.

-

Diagnostic Applications: The substrate can be incorporated into diagnostic assays to detect abnormal levels of specific protease activity, which may be linked to certain diseases.[10][11]

Quantitative Data